molecular formula C11H22N2O2 B3324646 Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate CAS No. 1932293-70-3

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

Cat. No. B3324646
CAS RN: 1932293-70-3
M. Wt: 214.30
InChI Key: NNMBHCRWGGSRBE-IUCAKERBSA-N
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Description

“Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate” is a chemical compound. It is also known by other names such as “tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate” and "tert-butyl (S)- (3-methylpyrrolidin-3-yl)carbamate" . The molecular formula of this compound is C11H21NO4 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate and its derivatives play a role in crystallography and molecular interaction studies. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are parts of a family of compounds studied for their isomorphous crystal structures. These structures exhibit interesting hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Enantioselective Synthesis

This compound is essential in enantioselective synthesis, particularly in creating analogues of biological molecules. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a significant intermediate in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Crystallographic and Molecular Analysis

Tert-butyl carbamate derivatives are used in crystallographic studies and molecular analysis. For instance, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate have been synthesized and analyzed using X-ray diffraction to understand molecular interactions and crystal packing (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 2
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
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Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
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Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 5
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate
Reactant of Route 6
Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate

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